N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine
Overview
Description
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine typically involves the reaction of tilidine derivatives with 2,2,2-trichloroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as anhydrous sodium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent control of reaction parameters to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine involves its interaction with specific molecular targets. It has been shown to inhibit the enzyme cytochrome P450 2D6, which plays a crucial role in the metabolism of various drugs. By inhibiting this enzyme, the compound can alter the pharmacokinetics and pharmacodynamics of these drugs, leading to changes in their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethoxycarbonyl chloride: Used as a protecting group in organic synthesis.
Glycine, 2-cyclohexyl-N-(2,2,2-trichloroethoxy)carbonyl-, butyl ester: Another compound with a similar trichloroethoxycarbonyl group.
Uniqueness
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine is unique due to its specific structure and reactivity. Its ability to inhibit cytochrome P450 2D6 sets it apart from other similar compounds, making it valuable in drug metabolism studies and therapeutic applications .
Properties
IUPAC Name |
ethyl (1S,2S)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24)/t14-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAZUKUMSATHJ-YOEHRIQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC=C[C@@H]1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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